2-Chloro-N-[1-cyclopropyl-2-(5,6-dimethylbenzimidazol-1-yl)ethyl]propanamide
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Overview
Description
The compound is a benzimidazole derivative with a cyclopropyl group and a propanamide moiety. Benzimidazoles are a class of compounds that have been widely studied for their diverse biological activities .
Molecular Structure Analysis
The benzimidazole core is a bicyclic heteroaromatic compound, consisting of fused benzene and imidazole rings. The cyclopropyl group and the propanamide moiety are attached to the nitrogen atom of the imidazole ring .Chemical Reactions Analysis
Benzimidazoles are known to participate in various chemical reactions, particularly those involving the nitrogen atoms in the imidazole ring. The reactivity of the compound could also be influenced by the cyclopropyl group and the propanamide moiety .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure, including the positions of the substituents on the benzimidazole ring. These properties could include solubility, melting point, boiling point, and others .Mechanism of Action
Safety and Hazards
Future Directions
The study of benzimidazole derivatives is a vibrant field of research, given their diverse biological activities. Future research could explore the synthesis, characterization, and biological evaluation of “2-Chloro-N-[1-cyclopropyl-2-(5,6-dimethylbenzimidazol-1-yl)ethyl]propanamide” and related compounds .
properties
IUPAC Name |
2-chloro-N-[1-cyclopropyl-2-(5,6-dimethylbenzimidazol-1-yl)ethyl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClN3O/c1-10-6-14-16(7-11(10)2)21(9-19-14)8-15(13-4-5-13)20-17(22)12(3)18/h6-7,9,12-13,15H,4-5,8H2,1-3H3,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWZJXYJMAJILGG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)CC(C3CC3)NC(=O)C(C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[1-cyclopropyl-2-(5,6-dimethylbenzimidazol-1-yl)ethyl]propanamide |
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